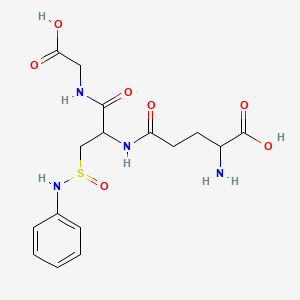
Glutathione sulfinanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutathione sulfinanilide is a hydrophilic derivative of the protein tyrosine phosphatase inhibitor phenylarsine oxide. It is known for its ability to inhibit angiogenesis and tumor growth . The compound has a molecular weight of 414.43 and a chemical formula of C16H22N4O7S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutathione sulfinanilide typically involves the reaction of glutathione with nitroso arenes. This reaction proceeds through parallel pathways, producing N-arylhydroxylamine and glutathione disulfide or a sulfinanilide adduct . The reaction conditions often include maintaining a constant pH and buffer concentration to ensure the formation of the desired products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to those used in laboratory settings, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Glutathione sulfinanilide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be chemically oxidized by reactive oxygen species and dehydroascorbate . The compound also participates in reactions with nitroso arenes, forming sulfinanilide adducts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitroso arenes, reactive oxygen species, and dehydroascorbate . The reactions typically require controlled pH and buffer conditions to proceed efficiently .
Major Products: The major products formed from the reactions of this compound include N-arylhydroxylamine, glutathione disulfide, and sulfinanilide adducts .
Scientific Research Applications
Glutathione sulfinanilide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a hydrophilic derivative of phenylarsine oxide to inhibit angiogenesis and tumor growth . The compound’s ability to inhibit protein tyrosine phosphatase makes it valuable in studying cellular signaling pathways and cancer research .
Mechanism of Action
The mechanism of action of glutathione sulfinanilide involves its interaction with protein tyrosine phosphatase, leading to the inhibition of angiogenesis and tumor growth . The compound likely exerts its effects by forming adducts with nitroso arenes, which then interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glutathione sulfinanilide include phenylarsine oxide and other derivatives of glutathione . These compounds share similar chemical structures and biological activities.
Uniqueness: This compound is unique due to its hydrophilic nature and its specific ability to inhibit protein tyrosine phosphatase . This makes it particularly useful in research focused on angiogenesis and tumor growth inhibition.
Properties
Molecular Formula |
C16H22N4O7S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-phenylsulfinamoylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H22N4O7S/c17-11(16(25)26)6-7-13(21)19-12(15(24)18-8-14(22)23)9-28(27)20-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9,17H2,(H,18,24)(H,19,21)(H,22,23)(H,25,26) |
InChI Key |
JELPTFJLWYRACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)

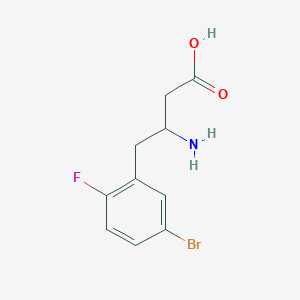
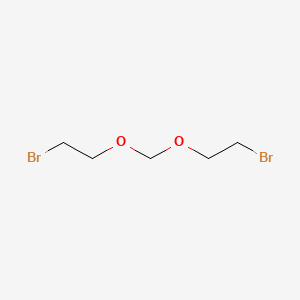
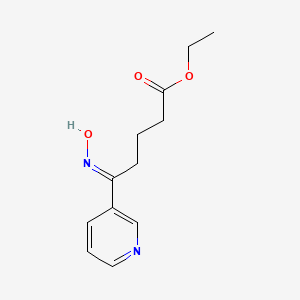
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)


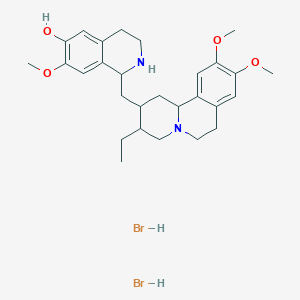
![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
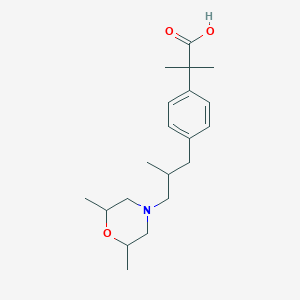
![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
![7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B15125735.png)
